4-{[(E)-(2-chlorophenyl)methylidene]amino}-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one
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Overview
Description
4-[(E)-[(2-CHLOROPHENYL)METHYLIDENE]AMINO]-3-METHYL-6-PHENYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is a heterocyclic compound that belongs to the class of triazines. This compound is characterized by its unique structure, which includes a triazine ring substituted with a chlorophenyl group, a phenyl group, and a methyl group. It has garnered interest in various fields due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 4-[(E)-[(2-CHLOROPHENYL)METHYLIDENE]AMINO]-3-METHYL-6-PHENYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE typically involves the condensation of appropriate aldehydes with hydrazine derivatives. One common method involves the reaction of 2-chlorobenzaldehyde with 3-methyl-6-phenyl-1,2,4-triazine-5-one in the presence of a suitable catalyst under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research has explored its potential as an anticancer agent due to its ability to inhibit certain cellular pathways.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-[(E)-[(2-CHLOROPHENYL)METHYLIDENE]AMINO]-3-METHYL-6-PHENYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar compounds include:
4-{[(E)-(4-Chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylidene]amino}butanoic acid: This compound shares a similar structural framework but differs in its functional groups, leading to different chemical and biological properties.
(E)-1-(3/4-{[(E)-(2-chloroquinolin-3-yl)methylidene]amino}phenyl)ethan-1-one oximes: These compounds have similar structural motifs and have been studied for their antimicrobial activities.
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives: These derivatives have been explored for their anti-HIV activity.
The uniqueness of 4-[(E)-[(2-CHLOROPHENYL)METHYLIDENE]AMINO]-3-METHYL-6-PHENYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE lies in its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H13ClN4O |
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Molecular Weight |
324.8 g/mol |
IUPAC Name |
4-[(E)-(2-chlorophenyl)methylideneamino]-3-methyl-6-phenyl-1,2,4-triazin-5-one |
InChI |
InChI=1S/C17H13ClN4O/c1-12-20-21-16(13-7-3-2-4-8-13)17(23)22(12)19-11-14-9-5-6-10-15(14)18/h2-11H,1H3/b19-11+ |
InChI Key |
GAKJCFQZQDOSMD-YBFXNURJSA-N |
Isomeric SMILES |
CC1=NN=C(C(=O)N1/N=C/C2=CC=CC=C2Cl)C3=CC=CC=C3 |
Canonical SMILES |
CC1=NN=C(C(=O)N1N=CC2=CC=CC=C2Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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